Cas no 1284482-57-0 (1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine)

1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine is a synthetic organic compound featuring a piperidine core substituted with a 4-methoxybenzyl group and a methylaminomethyl moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly in the development of bioactive molecules. The presence of the methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the tertiary amine functionality offers opportunities for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzyme modulation. The compound’s stability and synthetic accessibility further contribute to its utility in high-purity applications.
1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine structure
1284482-57-0 structure
Product name:1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine
CAS No:1284482-57-0
MF:C15H24N2O
MW:248.363863945007
CID:5050415

1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine Chemical and Physical Properties

Names and Identifiers

    • [1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine
    • 1-[1-[(4-methoxyphenyl)methyl]piperidin-2-yl]-N-methylmethanamine
    • 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine
    • Inchi: 1S/C15H24N2O/c1-16-11-14-5-3-4-10-17(14)12-13-6-8-15(18-2)9-7-13/h6-9,14,16H,3-5,10-12H2,1-2H3
    • InChI Key: JRJZRHRKWOJNJM-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CN1CCCCC1CNC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Topological Polar Surface Area: 24.5
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 344.2±17.0 °C at 760 mmHg
  • Flash Point: 161.9±20.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine Security Information

1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M335193-2mg
[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine
1284482-57-0
2mg
$ 65.00 2022-06-03
TRC
M335193-10mg
[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine
1284482-57-0
10mg
$ 95.00 2022-06-03
TRC
M335193-1mg
[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine
1284482-57-0
1mg
$ 50.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847207-1g
1-(1-(4-Methoxybenzyl)piperidin-2-yl)-n-methylmethanamine
1284482-57-0 98%
1g
¥7039.00 2024-08-09

Additional information on 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine

Comprehensive Overview of 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine (CAS No. 1284482-57-0)

The compound 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine (CAS No. 1284482-57-0) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its intricate design, featuring a piperidine core substituted with a 4-methoxybenzyl group and a methylamine side chain, makes it a versatile candidate for various applications. Researchers are particularly intrigued by its potential role in modulating biological pathways, given its resemblance to other bioactive amine derivatives.

In recent years, the demand for specialized organic compounds like 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine has surged, driven by advancements in drug discovery and material science. This compound's CAS No. 1284482-57-0 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Its methoxybenzyl moiety, in particular, is a focal point for studies exploring its interactions with enzymes and receptors, which could lead to breakthroughs in therapeutic development.

One of the most discussed topics in the context of 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine is its synthetic accessibility and scalability. Chemists are keen on optimizing its production to meet the growing needs of laboratories and industries. Questions like "How to synthesize 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine efficiently?" or "What are the key intermediates for its preparation?" are commonly encountered in forums and search engines, highlighting the practical challenges and opportunities associated with this compound.

The pharmacological potential of 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine is another area of intense exploration. Preliminary studies suggest that its structural features may enable it to interact with central nervous system targets, making it a candidate for neurological research. However, rigorous testing and validation are required to fully understand its mechanisms and applications. This aligns with the broader trend of investigating piperidine-based compounds for their diverse biological activities.

From a chemical properties perspective, 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine exhibits notable stability under standard laboratory conditions, which is advantageous for storage and handling. Its solubility profile and reactivity patterns are also subjects of interest, as they influence its utility in various experimental setups. Researchers often inquire about its spectral data (e.g., NMR, MS) to aid in identification and purity assessment, underscoring the need for comprehensive analytical documentation.

In summary, 1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl-methyl-amine (CAS No. 1284482-57-0) represents a compelling example of how tailored organic synthesis can yield molecules with significant scientific and industrial value. Its multifaceted applications, coupled with the ongoing curiosity surrounding its properties, ensure its continued prominence in research circles. As investigations progress, this compound may well emerge as a cornerstone in the development of novel bioactive agents and functional materials.

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